molecular formula C12H12O4 B2680467 3,3-dimethyl-1-oxo-3,4-dihydro-1H-2-benzopyran-4-carboxylic acid CAS No. 255841-48-6

3,3-dimethyl-1-oxo-3,4-dihydro-1H-2-benzopyran-4-carboxylic acid

Cat. No.: B2680467
CAS No.: 255841-48-6
M. Wt: 220.224
InChI Key: XVVUENMKBOOKHM-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-oxo-3,4-dihydro-1H-2-benzopyran-4-carboxylic acid is a synthetic organic compound known for its unique structural features and diverse applications in scientific research. This compound belongs to the class of benzopyrans, which are characterized by a fused benzene and pyran ring system. The presence of a carboxylic acid group and a ketone functionality within its structure makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-dimethyl-1-oxo-3,4-dihydro-1H-2-benzopyran-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of 3,3-dimethyl-2-butanone with salicylic acid derivatives, followed by cyclization and oxidation steps. The reaction conditions often include the use of acidic or basic catalysts, elevated temperatures, and specific solvents to facilitate the formation of the desired benzopyran ring system.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of catalysts, solvents, and reaction conditions is optimized to ensure high yield and purity. Industrial methods may also incorporate advanced purification techniques such as recrystallization, distillation, or chromatography to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions: 3,3-Dimethyl-1-oxo-3,4-dihydro-1H-2-benzopyran-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone can be reduced to form alcohols or other reduced products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups onto the aromatic ring, leading to a diverse array of derivatives.

Scientific Research Applications

3,3-Dimethyl-1-oxo-3,4-dihydro-1H-2-benzopyran-4-carboxylic acid has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical assays.

    Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Comparison with Similar Compounds

    3,3-Dimethyl-1-oxoisochromane-4-carboxylic acid: Shares a similar core structure but differs in the position of functional groups.

    1H-2-Benzopyran-1-one derivatives: These compounds have variations in the substitution pattern on the benzopyran ring.

Uniqueness: 3,3-Dimethyl-1-oxo-3,4-dihydro-1H-2-benzopyran-4-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural features allow for diverse modifications, making it a valuable compound in various fields of research and industry.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

3,3-dimethyl-1-oxo-4H-isochromene-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O4/c1-12(2)9(10(13)14)7-5-3-4-6-8(7)11(15)16-12/h3-6,9H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVVUENMKBOOKHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C2=CC=CC=C2C(=O)O1)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

255841-48-6
Record name 3,3-dimethyl-1-oxo-3,4-dihydro-1H-2-benzopyran-4-carboxylic acid
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